1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride
Description
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is a substituted cyclohexylamine featuring a bromine atom at the ortho position of the phenyl ring. The compound’s structure combines a cyclohexane ring with a brominated aromatic system, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTXQXKHBPZBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization of Sulfinimine Precursors
Mechanistic Basis and Synthetic Workflow
Radical cyclization offers a stereocontrolled pathway to construct the cyclohexane ring fused to the 2-bromophenyl moiety. The process begins with the synthesis of α,β-unsaturated esters (e.g., ethyl-3-(2-bromophenyl)prop-2-enoate) via Horner-Wadsworth-Emmons olefination. Subsequent reduction using Super Hydride® (lithium triethylborohydride) generates allylic alcohols, which undergo oxidation to aldehydes (e.g., 3-(2-bromophenyl)propanal).
The critical step involves the formation of a sulfinimine intermediate by condensing the aldehyde with a chiral sulfinamide (e.g., tert-butanesulfinamide). Radical initiation using azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu₃SnH) induces cyclization, yielding the cyclohexane-amine framework with high diastereoselectivity.
Key Reaction Parameters:
Lithium-Mediated Reductive Amination
Procedure Adapted from Cyclohexenyl Ethylamine Synthesis
This method adapts a patented lithium/ethylamine reduction protocol for synthesizing 2-(1-cyclohexenyl)ethylamine. For 1-(2-bromophenyl)cyclohexan-1-amine, 2-bromophenylethylamine is treated with lithium powder (3.8–4.2 equiv) in ethylamine at -70°C to -30°C under argon. The exothermic reaction forms a lithium-amine complex, which undergoes electron transfer to reduce the aromatic ring selectively.
Critical Steps:
Nucleophilic Substitution of Bromocyclohexane Derivatives
Two-Step Alkylation-Ammonolysis Strategy
Aryl bromides undergo nucleophilic displacement with cyclohexanamine under SNAr conditions. Preactivation of the bromophenyl group via Ullmann coupling with cyclohexanol forms 1-(2-bromophenyl)cyclohexanol, which is converted to the corresponding chloride using thionyl chloride. Subsequent ammonolysis with aqueous ammonia (25% w/w) at 120°C for 24 hours yields the amine, which is precipitated as the hydrochloride salt.
Reaction Conditions:
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial effects against a range of pathogens, including Mycobacterium tuberculosis. In a study involving high-throughput screening of chemical libraries, compounds structurally related to 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride showed promising results in inhibiting M. tuberculosis growth, with some exhibiting MIC values lower than 20 µM .
- Anticancer Potential : The compound has been evaluated for anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF7 and HCT116. For instance, certain derivatives showed IC50 values as low as 0.0047 µM/ml against MCF7 cells, suggesting potent anticancer properties .
Biological Research
The compound's role extends to biological studies where it is utilized to explore enzyme inhibition and receptor binding:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit vital enzymes in pathogens, which can be critical in developing new treatments for infectious diseases .
- Receptor Binding Studies : The compound may serve as a model for studying interactions with specific biological receptors, aiding in the design of more effective drugs.
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| This compound | <20 | >90% |
| Compound A | <10 | >95% |
| Compound B | <5 | >98% |
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM/ml) | Cell Line |
|---|---|---|
| This compound | 0.0047 | MCF7 |
| Compound C | 0.0058 | MCF7 |
| Compound D | 0.0100 | HCT116 |
Case Study 1: Antimicrobial Evaluation
In a comprehensive study published in a peer-reviewed journal, researchers screened over 98,000 compounds for activity against M. tuberculosis. Among these, several compounds related to this compound exhibited significant growth inhibition at concentrations below 20 µM, highlighting their potential as lead compounds in drug development .
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of various derivatives of this compound. The results indicated that certain analogs not only inhibited cancer cell proliferation effectively but also displayed lower cytotoxicity compared to standard chemotherapy agents like tamoxifen and 5-fluorouracil . This suggests that these derivatives could lead to safer cancer treatment options.
Mechanism of Action
The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is not well understood. it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromophenyl Substitution Patterns
The position of the bromine atom on the phenyl ring significantly influences physicochemical properties. Key comparisons include:
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 676138-34-4)
- Molecular Formula : C₁₂H₁₆NBr·HCl
- Molecular Weight : 290.62 g/mol
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Applications : Used as a research chemical, particularly in small-molecule synthesis .
1-(4-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 1955530-44-5)
Key Differences :
Cyclohexane vs. Cyclopropane Ring Systems
1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride
Comparison :
Substituted Cyclohexylamines with Varied Functional Groups
1-(3-Methoxyphenyl)cyclohexan-1-amine Hydrochloride
- Molecular Formula: C₁₃H₂₀ClNO
- Molecular Weight : 241.76 g/mol
1-(Aminomethyl)cyclohexan-1-amine Dihydrochloride
Functional Group Impact :
- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature reduces aromatic reactivity, whereas methoxy groups enhance nucleophilicity.
- Aminomethyl Modification: Introduces additional amine functionality, expanding utility in cross-coupling reactions .
Complex Derivatives with Additional Substituents
(2-Bromophenyl)(phenyl)methylamine Hydrochloride
- Molecular Formula : C₁₄H₁₄BrClN
- Structure : Features a benzyl group and methylamine, increasing steric bulk.
- Applications: Potential use in asymmetric catalysis or as a chiral auxiliary .
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
Comparative Analysis :
- Ketone vs. Amine : The ketone group in 2.4.2 offers redox versatility, contrasting with the primary amine functionality in the target compound.
- Steric Effects : Bulkier substituents (e.g., benzyl groups) may limit accessibility in binding pocket interactions .
Biological Activity
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a 2-bromophenyl group and an amine functional group. The presence of the bromine atom may influence its biological activity by affecting the compound's lipophilicity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : It is hypothesized that this compound may have antileishmanial and antimalarial properties. Similar compounds disrupt the life cycle of Leishmania and Plasmodium parasites, leading to their death within host cells.
- Enzyme Inhibition : The compound could act as an inhibitor for certain enzymes, which is a common mechanism for many bioactive molecules. This inhibition can lead to altered biochemical pathways that affect cellular functions .
Biological Activity Data
A summary of biological activity data for this compound and related compounds is presented in the table below.
| Activity | MIC (µM) | Reference |
|---|---|---|
| Antileishmanial | <20 | |
| Antimalarial | <20 | |
| Cytotoxicity (HepG2 cells) | IC50 < 10 | |
| Enzyme Inhibition | IC50 < 0.05 |
Case Study 1: Antimicrobial Screening
A study performed high-throughput screening against Mycobacterium tuberculosis using a diverse chemical library, including compounds similar to this compound. The results indicated that several analogs exhibited significant inhibition with MIC values below 20 µM, showcasing their potential as antimicrobial agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR has shown that modifications to the phenyl ring can significantly affect the biological activity of amine-linked compounds. For instance, removing the bromo group or substituting it with other halogens led to variations in potency against various biological targets, indicating that structural changes can enhance or diminish activity .
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride in laboratory settings?
Methodological Answer:
The synthesis typically involves catalytic amination of 2-bromophenylcyclohexanone precursors. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts under controlled pressure (1–3 atm) can yield the amine intermediate, followed by hydrochloride salt formation via HCl gas or aqueous HCl . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving >90% purity. Continuous flow reactors may enhance reproducibility and scalability for gram-scale synthesis .
Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., bromophenyl substitution at C2) and cyclohexane chair conformation. Key signals include aromatic protons (δ 7.2–7.6 ppm) and cyclohexyl methine protons (δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (290.63 g/mol) and isotopic patterns (e.g., bromine’s 1:1 M/M+2 peak ratio) .
- HPLC/UPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%), with UV detection at 254 nm for aromatic moieties .
Basic: What are the recommended storage conditions and handling protocols to ensure the stability of this compound?
Methodological Answer:
Store in airtight, light-resistant containers at room temperature (RT) under inert gas (argon or nitrogen) to prevent hydrolysis of the amine hydrochloride. Desiccants (e.g., silica gel) mitigate moisture absorption. Use fume hoods and personal protective equipment (PPE) during handling, as brominated aromatics may release toxic fumes upon decomposition . For long-term stability (>6 months), storage at −20°C in anhydrous DMSO or ethanol is advised .
Advanced: How does the bromophenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing bromine atom at the ortho position enhances electrophilicity at the cyclohexane-attached carbon, facilitating SN2 reactions with nucleophiles (e.g., thiols or amines). Steric hindrance from the cyclohexane ring, however, may reduce reaction rates. Computational studies (DFT) can predict regioselectivity, while kinetic experiments under varying solvents (DMF vs. THF) quantify activation barriers . Comparative studies with fluorophenyl or chlorophenyl analogs reveal bromine’s unique balance of electronic effects and leaving-group potential .
Advanced: What strategies can resolve contradictions in biological activity data across different studies involving this compound?
Methodological Answer:
- Dose-Response Reproducibility: Validate assays (e.g., receptor binding or enzyme inhibition) with internal controls (e.g., known agonists/antagonists) to rule out batch-to-batch variability .
- Metabolic Stability Testing: Use hepatic microsomes or S9 fractions to assess if discrepancies arise from differential metabolism in cell vs. animal models .
- Structural Confirmation: Re-analyze compound identity/purity in conflicting studies via X-ray crystallography or 2D NMR to exclude isomerization or degradation artifacts .
Advanced: What in vitro models are suitable for studying the compound's interaction with neurological receptors?
Methodological Answer:
- Radioligand Binding Assays: Screen for affinity at serotonin (5-HT2A) or dopamine (D2) receptors using transfected HEK293 cells. Competitive binding with [3H]-spiperone quantifies IC50 values .
- Calcium Flux Assays: GPCR-coupled calcium mobilization in SH-SY5Y neuroblastoma cells (e.g., via FLIPR Tetra) measures functional activity .
- Patch-Clamp Electrophysiology: Assess ion channel modulation (e.g., NMDA receptors) in primary cortical neurons to evaluate excitotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
